

# The Enigmatic Compound LEI-106: An Overview of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LEI-106 |           |
| Cat. No.:            | B608514 | Get Quote |

Researchers, scientists, and drug development professionals should be aware that, at present, there is a significant lack of publicly available technical data on the compound designated as **LEI-106**. Extensive searches of scientific databases, patent literature, and chemical supplier catalogs have yielded minimal and largely uninformative results. This suggests that **LEI-106** may be a novel agent under early-stage, proprietary development and not yet disclosed in the public domain.

One commercial listing provides a Chemical Abstracts Service (CAS) number of 1620582-23-1 for a substance named **LEI-106**, but indicates it is not available for sale and offers no structural or biological information.[1] This scarcity of data prevents a comprehensive analysis of its chemical properties, mechanism of action, and pharmacological profile.

It is crucial to distinguish **LEI-106** from "CNP-106," a nanoparticle-based antigen-specific immune tolerance therapy for myasthenia gravis.[2] CNP-106 is a complex biologic designed to reprogram the immune system, and it is unrelated to what would typically be designated with a simple alphanumeric code like **LEI-106**, which often refers to a small molecule.

Similarly, the acronym "LEI" appears in clinical research in the context of the "Leeds Enthesitis Index," a measure used in studies of psoriatic arthritis, but this is a clinical endpoint and not a compound.[3]

Without any foundational information on the chemical structure or biological target of **LEI-106**, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.



Further information on **LEI-106** will likely only become available through future publications, patent applications, or presentations by the developing organization. Researchers interested in this compound are advised to monitor scientific literature and conference proceedings for any forthcoming disclosures.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LEI-106 [1620582-23-1] | SynPep [synpep.com]
- 2. Antigen-specific immune therapy (CNP-106) for treatment of generalised myasthenia gravis: rationale and design of first-in-human randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Enigmatic Compound LEI-106: An Overview of Publicly Available Information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608514#what-is-lei-106-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com